molecular formula C21H31BFNO5 B12078833 tert-Butyl 3-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B12078833
M. Wt: 407.3 g/mol
InChI Key: OGIXCAOVPXLPMC-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a boronic ester group

Preparation Methods

The synthesis of tert-Butyl 3-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the boronic ester intermediate, which is then coupled with other reactants under specific conditions to form the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Mechanism of Action

The mechanism by which tert-Butyl 3-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate exerts its effects is primarily through its role as a boronic ester. Boronic esters are known to form stable complexes with diols and other nucleophiles, which makes them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants involved .

Comparison with Similar Compounds

Similar compounds include other boronic esters and boronic acids, such as:

These compounds share similar structural features and reactivity but differ in their specific applications and the nature of the substituents attached to the boronic ester group.

Properties

Molecular Formula

C21H31BFNO5

Molecular Weight

407.3 g/mol

IUPAC Name

tert-butyl 3-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C21H31BFNO5/c1-19(2,3)27-18(25)24-11-14(12-24)13-26-17-9-8-15(10-16(17)23)22-28-20(4,5)21(6,7)29-22/h8-10,14H,11-13H2,1-7H3

InChI Key

OGIXCAOVPXLPMC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CN(C3)C(=O)OC(C)(C)C)F

Origin of Product

United States

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